(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with an ethoxy group at the 6-position. The structure includes a morpholinoethyl side chain and a thiophene-acrylamide moiety, which may enhance solubility and target binding. As a hydrochloride salt, it is likely designed to improve aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2.ClH/c1-2-28-17-5-7-19-20(16-17)30-22(23-19)25(10-9-24-11-13-27-14-12-24)21(26)8-6-18-4-3-15-29-18;/h3-8,15-16H,2,9-14H2,1H3;1H/b8-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHWXTUQBTSLX-WVLIHFOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Ring: Starting from 2-aminothiophenol and ethyl bromoacetate, the benzo[d]thiazole ring is formed through a cyclization reaction.
Introduction of the Morpholinoethyl Group: The benzo[d]thiazole intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.
Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with thiophene-2-carbaldehyde and acryloyl chloride in the presence of a base to form the acrylamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The ethoxy group on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amide.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- Benzothiazole moiety : Known for its diverse biological activity.
- Ethoxy group : Enhances solubility and modifies biological interactions.
- Morpholinoethyl group : Contributes to pharmacological properties.
- Thiophenyl group : Imparts additional chemical reactivity.
The molecular formula is , with a molecular weight of approximately 358.43 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
Case Study : A study demonstrated that a related benzothiazole derivative significantly reduced the viability of breast cancer cells in vitro, suggesting that (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride may share similar mechanisms of action.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Benzothiazole derivatives are known to exhibit antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antimicrobial agents .
Comparative Analysis :
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Benzothiazole derivatives have been reported to inhibit urease and other enzymes, which could be leveraged for therapeutic purposes in diseases related to enzyme dysfunctions .
Polymer Chemistry
Due to its unique chemical structure, (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride can be utilized in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices has been shown to improve performance characteristics significantly.
Mechanism of Action
The mechanism of action of (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzo[d]thiazole and thiophene rings could facilitate binding to hydrophobic pockets, while the morpholinoethyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a benzothiazole core with several analogs but differs in substituent patterns, which critically influence physicochemical and biological properties:
Key Observations:
- 6-Substituents : The ethoxy group in the target compound is electron-donating, contrasting with nitro () and trifluoromethyl () groups, which are electron-withdrawing. This difference may alter electronic properties, affecting binding to targets like VEGFR-2 .
- Morpholinoethyl Group: The morpholinoethyl side chain in the target compound likely enhances solubility and cell permeability compared to dimethylaminopropyl () or simpler alkyl chains .
- Acrylamide vs. Acetamide : The thiophene-acrylamide moiety in the target may offer improved conformational rigidity and hydrogen-bonding capacity relative to acetamide-based analogs () .
Biological Activity
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by a unique combination of functional groups that contribute to its biological properties. The molecular formula is , indicating the presence of ethoxy, morpholino, and thiophene groups which are essential for its activity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Gram-positive bacteria such as Staphylococcus aureus. The mechanism typically involves the inhibition of key enzymes or pathways in bacterial cell wall synthesis, thereby preventing growth and replication .
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer potential. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells, particularly melanoma and other tumor types. For instance, a related compound exhibited an IC50 value of 9.7 µM against melanoma cells, suggesting a promising therapeutic index for further development .
Case Studies
- Antimicrobial Efficacy : A study focusing on various benzothiazole derivatives highlighted their potential as anti-tubercular agents. The compound's interaction with DprE1, a crucial enzyme in mycobacterial cell wall biosynthesis, was identified as a primary mode of action.
- Antioxidant Properties : Another investigation into benzothiazole derivatives revealed their multifunctional profiles, including antioxidant activity. These compounds demonstrated significant protective effects against oxidative stress in cellular models, which is critical for developing treatments for skin diseases and other oxidative stress-related conditions .
- Synthesis and Optimization : Recent advancements in synthetic methodologies have improved the yield and purity of benzothiazole derivatives. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of producing compounds like (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antimicrobial | 9.7 | DprE1 Inhibition |
| Compound B | Anticancer | 10.5 | Apoptosis Induction |
| Compound C | Antioxidant | 12.0 | Free Radical Scavenging |
Q & A
Basic: What are the key steps and conditions for synthesizing (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride?
Methodological Answer:
The synthesis typically involves:
- Step 1: Coupling of 6-ethoxybenzo[d]thiazol-2-amine with 2-morpholinoethyl chloride under anhydrous conditions in polar solvents (e.g., DMF or ethanol) using triethylamine as a base to form the secondary amine intermediate .
- Step 2: Acrylation via a Michael addition or condensation reaction with (E)-3-(thiophen-2-yl)acryloyl chloride, requiring temperature control (0–25°C) to preserve stereochemistry .
- Step 3: Hydrochloride salt formation by treating the free base with HCl gas in dichloromethane .
Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms stereochemistry (E-configuration) and substituent positions. Key signals: thiophene protons (δ 6.8–7.4 ppm), ethoxy group (δ 1.4–1.6 ppm for CH3), and morpholine protons (δ 3.5–3.7 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ~529.1 g/mol) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm−1 (amide C=O) and ~1250 cm−1 (C-O of ethoxy group) .
Advanced: How can reaction yields be optimized during acrylation?
Methodological Answer:
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent-Free Conditions: Adopt Friedel-Crafts acylation protocols (e.g., Eaton’s reagent) for reduced side-product formation .
- Temperature Control: Maintain <25°C to prevent isomerization of the (E)-acrylamide .
- In-Situ Monitoring: TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water) tracks reaction progress .
Advanced: What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays: Use consistent cell lines (e.g., HEK-293 for receptor binding) and protocols (e.g., MTT for cytotoxicity) to minimize variability .
- Dose-Response Curves: Compare IC50 values under identical conditions (e.g., 24-hour incubation, serum-free media) .
- Meta-Analysis: Cross-reference with structurally analogous compounds (e.g., nitro vs. ethoxy substituents) to identify structure-activity relationships (SAR) .
Advanced: How can molecular docking studies elucidate the mechanism of action?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., EGFR) or GPCRs based on morpholinoethyl and thiophene motifs .
- Docking Software: Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) and AMBER force fields .
- Validation: Compare docking scores with experimental IC50 values. A binding energy ≤ −8 kcal/mol suggests high affinity .
Advanced: What structural modifications enhance selectivity in biological targets?
Methodological Answer:
- Substituent Variation: Replace ethoxy with electron-withdrawing groups (e.g., nitro) to modulate benzo[d]thiazole ring electron density and improve kinase inhibition .
- Morpholine Replacement: Substitute morpholinoethyl with piperazinyl groups to alter solubility and receptor interaction .
- Thiophene Isosteres: Test furan or pyrrole analogs to reduce off-target effects .
Advanced: How are hazards mitigated during large-scale synthesis?
Methodological Answer:
- Explosivity Risks: Avoid concentrated HCl; use diluted aqueous HCl for salt formation .
- Toxic Solvents: Replace DMF with cyclopentyl methyl ether (CPME), a greener alternative .
- Waste Management: Neutralize acidic byproducts with NaHCO3 before disposal .
Advanced: What computational methods predict physicochemical properties?
Methodological Answer:
- LogP Calculation: Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted LogP ~3.2) .
- pKa Prediction: MOE software identifies basic amines (pKa ~7.4 for morpholinoethyl) .
- Solubility Modeling: COSMO-RS predicts aqueous solubility (~0.1 mg/mL at pH 7.4) .
Advanced: How do spectral inconsistencies arise in NMR characterization?
Methodological Answer:
- Dynamic Effects: Rotameric equilibria in the morpholinoethyl group cause peak splitting. Use DMSO-d6 to stabilize conformers .
- Impurity Signals: Trace solvents (e.g., ethyl acetate) mimic acrylamide protons. Pre-dry samples under vacuum .
- Isotopic Shifts: 13C satellites of thiophene protons may overlap with key peaks. Acquire spectra at 600 MHz for resolution .
Advanced: What strategies validate biological target engagement?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization post-treatment .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) using immobilized recombinant proteins .
- CRISPR Knockout Models: Confirm activity loss in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
